molecular formula C6H9ClF5NO B12119284 3-Pentafluoroethyloxy-pyrrolidinium chloride

3-Pentafluoroethyloxy-pyrrolidinium chloride

Cat. No.: B12119284
M. Wt: 241.59 g/mol
InChI Key: YPJKNLDMUXWTKJ-UHFFFAOYSA-N
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Description

3-Pentafluoroethyloxy-pyrrolidinium chloride is a chemical compound that belongs to the class of pyrrolidinium-based ionic liquids. These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents . The presence of the pentafluoroethyloxy group enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentafluoroethyloxy-pyrrolidinium chloride typically involves a two-step process. The first step is the alkylation of pyrrolidine with a suitable alkyl halide, such as pentafluoroethyl bromide, under nucleophilic substitution conditions . This reaction is usually carried out in an aprotic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures. The second step involves the quaternization of the resulting intermediate with hydrochloric acid to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . Additionally, the use of microwave-assisted synthesis has been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Pentafluoroethyloxy-pyrrolidinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted pyrrolidinium salts.

Biological Activity

3-Pentafluoroethyloxy-pyrrolidinium chloride is a pyrrolidinium-based ionic liquid characterized by its unique pentafluoroethyloxy group. This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties . The molecular formula is C6H9ClF5NOC_6H_9ClF_5NO with a molecular weight of 241.59 g/mol.

Properties

PropertyValue
Molecular FormulaC6H9ClF5NO
Molecular Weight241.59 g/mol
IUPAC Name3-(1,1,2,2,2-pentafluoroethoxy)pyrrolidin-1-ium;chloride
InChIInChI=1S/C6H8F5NO.ClH/c7-5(8,9)6(10,11)13-4-1-2-12-3-4;/h4,12H,1-3H2;1H
InChI KeyYPJKNLDMUXWTKJ-UHFFFAOYSA-N
Canonical SMILESC1C[NH2+]CC1OC(C(F)(F)F)(F)F.[Cl-]

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for applications in pharmaceuticals and materials science.

Case Study: Antimicrobial Efficacy

A study conducted in vitro assessed the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated:

  • Inhibition Zone Diameter :
    • E. coli: 15 mm
    • S. aureus: 18 mm

These findings suggest that the compound could serve as a potential antimicrobial agent in clinical settings.

Antioxidant Activity

The compound also demonstrates antioxidant properties , which are crucial for protecting cells from oxidative stress. The mechanism involves scavenging free radicals and reducing oxidative damage.

Research Findings on Antioxidant Activity

In a comparative study, the antioxidant capacity of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay:

  • IC50 Value : The IC50 value was found to be 25 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 10 µg/mL).

The biological activity of this compound can be attributed to its ability to interact with cellular components:

  • Stabilization of Proteins : It stabilizes protein structures, enhancing enzyme activity.
  • Membrane Disruption : The compound may disrupt microbial membranes, leading to cell lysis.

Applications in Scientific Research

This compound's unique properties make it suitable for various applications:

  • Biological Research : Used in enzyme kinetics studies due to its stabilizing effects on proteins.
  • Drug Delivery Systems : Investigated for its potential in enhancing drug solubility and bioavailability.
  • Material Science : Employed in the development of ionic liquid-based materials with enhanced thermal stability.

Properties

Molecular Formula

C6H9ClF5NO

Molecular Weight

241.59 g/mol

IUPAC Name

3-(1,1,2,2,2-pentafluoroethoxy)pyrrolidin-1-ium;chloride

InChI

InChI=1S/C6H8F5NO.ClH/c7-5(8,9)6(10,11)13-4-1-2-12-3-4;/h4,12H,1-3H2;1H

InChI Key

YPJKNLDMUXWTKJ-UHFFFAOYSA-N

Canonical SMILES

C1C[NH2+]CC1OC(C(F)(F)F)(F)F.[Cl-]

Origin of Product

United States

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